molecular formula C21H15N3O3S B7827784 N-[4-[2-[(1,3-dioxoinden-2-ylidene)methylamino]-1,3-thiazol-4-yl]phenyl]acetamide

N-[4-[2-[(1,3-dioxoinden-2-ylidene)methylamino]-1,3-thiazol-4-yl]phenyl]acetamide

Cat. No.: B7827784
M. Wt: 389.4 g/mol
InChI Key: DHCHTYITJFMFQL-UHFFFAOYSA-N
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Description

The compound identified as “N-[4-[2-[(1,3-dioxoinden-2-ylidene)methylamino]-1,3-thiazol-4-yl]phenyl]acetamide” is a chemical entity listed in the PubChem database. It is known for its unique structure and properties, which make it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-[2-[(1,3-dioxoinden-2-ylidene)methylamino]-1,3-thiazol-4-yl]phenyl]acetamide involves multiple steps, each requiring specific reaction conditions. The exact synthetic route can vary depending on the desired purity and yield. Common methods include:

    Step 1: Initial formation of the core structure through a series of condensation reactions.

    Step 2: Functionalization of the core structure using reagents such as halogens or alkyl groups.

    Step 3: Final purification through crystallization or chromatography to achieve the desired purity.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow systems. The process involves:

    Bulk Synthesis: Large-scale reactions are carried out in reactors with precise control over temperature, pressure, and pH.

    Purification: Industrial-scale chromatography or distillation is used to purify the compound.

    Quality Control: Rigorous testing is conducted to ensure the compound meets industry standards.

Chemical Reactions Analysis

Types of Reactions

N-[4-[2-[(1,3-dioxoinden-2-ylidene)methylamino]-1,3-thiazol-4-yl]phenyl]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, often using halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens or alkyl halides in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

N-[4-[2-[(1,3-dioxoinden-2-ylidene)methylamino]-1,3-thiazol-4-yl]phenyl]acetamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential effects on biological systems and pathways.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[4-[2-[(1,3-dioxoinden-2-ylidene)methylamino]-1,3-thiazol-4-yl]phenyl]acetamide involves its interaction with specific molecular targets and pathways. The compound can:

    Bind to Enzymes: Inhibit or activate enzyme activity, affecting metabolic pathways.

    Interact with Receptors: Modulate receptor activity, influencing cellular signaling.

    Alter Gene Expression: Affect transcription factors and gene expression, leading to changes in cellular function.

Properties

IUPAC Name

N-[4-[2-[(1,3-dioxoinden-2-ylidene)methylamino]-1,3-thiazol-4-yl]phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15N3O3S/c1-12(25)23-14-8-6-13(7-9-14)18-11-28-21(24-18)22-10-17-19(26)15-4-2-3-5-16(15)20(17)27/h2-11H,1H3,(H,22,24)(H,23,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHCHTYITJFMFQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C2=CSC(=N2)NC=C3C(=O)C4=CC=CC=C4C3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)NC1=CC=C(C=C1)C2=CSC(=N2)NC=C3C(=O)C4=CC=CC=C4C3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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